molecular formula C37H44N4O7Si B11930396 5'-O-DMT-2'-O-TBDMS-rI

5'-O-DMT-2'-O-TBDMS-rI

Cat. No.: B11930396
M. Wt: 684.9 g/mol
InChI Key: OPTOBSYBLQDPQN-QSYCCZFCSA-N
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Description

5’-O-DMT-2’-O-TBDMS-rI is a modified nucleoside used in the synthesis of deoxyribonucleic acid or nucleic acid. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and a tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These modifications enhance the stability and solubility of the nucleoside, making it suitable for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-TBDMS-rI involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-O-TBDMS-rI follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-TBDMS-rI undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the protective groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected nucleosides .

Scientific Research Applications

5’-O-DMT-2’-O-TBDMS-rI has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-TBDMS-rI involves its incorporation into nucleic acids during synthesis. The DMT and TBDMS groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protective groups can be removed under specific conditions to yield the desired nucleic acid product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-2’-O-TBDMS-rI is unique due to its specific combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in the synthesis of complex nucleic acid structures and in applications requiring high stability .

Properties

Molecular Formula

C37H44N4O7Si

Molecular Weight

684.9 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1

InChI Key

OPTOBSYBLQDPQN-QSYCCZFCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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